3-Oxo-3-(1-phenylmethoxycarbonyl-4-piperidinyl)propanoic acid
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Overview
Description
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carboxy-acetyl and carboxylic acid benzyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester typically involves multi-step organic reactions. One common method includes the reaction of piperidine with carboxy-acetyl chloride under controlled conditions to form the intermediate 4-(2-Carboxy-acetyl)-piperidine. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylic acid groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Carboxyethyl)benzoic acid
- 4-(2-Carboxyvinyl)benzoic acid
- 2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate
Uniqueness
4-(2-Carboxy-acetyl)-piperidine-1-carboxylicacidbenzylester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in medicine and industry .
Properties
Molecular Formula |
C16H19NO5 |
---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
3-oxo-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C16H19NO5/c18-14(10-15(19)20)13-6-8-17(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,20) |
InChI Key |
IVAKKUBLLKADKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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